2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane
Overview
Description
“2,2,6,6-Tetramethylpiperidine” is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals . It’s also used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Synthesis Analysis
An efficient continuous-flow process is reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .
Molecular Structure Analysis
The molecular structure of “2,2,6,6-Tetramethylpiperidine” is represented by the SMILES string CC1(C)CCCC(C)(C)N1
.
Chemical Reactions Analysis
“2,2,6,6-Tetramethylpiperidine” can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2,6,6-Tetramethylpiperidine” include a refractive index of n20/D 1.445 (lit.), a boiling point of 152 °C (lit.), and a density of 0.837 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Oxidation Studies
The synthesis of related compounds to 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane demonstrates their utility in exploring the oxidation reactions and stability of silicon-silicon bonds. For instance, 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was synthesized and shown to have a Si-Si bond that is readily oxidized, providing insights into the oxidation mechanisms and the stability of siloxane bonds in such compounds (Nakadaira & Sakurai, 1973).
Conformational Analysis
2,2,6,6-Tetramethyl-4-(trifluoromethylsulfonyl)-1,4,2,6-oxazadisilinane and related compounds have been studied for their conformational dynamics using NMR spectroscopy and theoretical calculations. This research provides valuable information on the kinetic and thermodynamic properties of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications in material science (Shainyan, Suslova, & Kleinpeter, 2012).
Novel Compound Formation
Research on compounds related to this compound includes the formation of unique structures such as digermenes from disilenes, showcasing the potential for creating new materials with interesting properties. This particular study highlights the versatility of silicon-based compounds in forming structures with two different heavier group 14 elements (Lee, Takanashi, Ichinohe, & Sekiguchi, 2003).
Stability and Reactivity
The stability and reactivity of silicon-silicon double bonds have been explored through compounds like tetramesityldisilene, which is stable at room temperature and undergoes addition reactions. Such studies contribute to the understanding of the chemical behavior of silicon-based compounds and their potential applications in synthetic chemistry (West, Fink, & Michl, 1981).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si2/c1-9(2)5-7-6-10(3,4)8-9/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFJZONMDKGSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(COC[Si](O1)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294473 | |
Record name | 2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5833-60-3 | |
Record name | NSC96795 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.